molecular formula C11H17NO3 B12877498 2-(1-Methyl-3-oxopyrrolidin-2-ylidene)ethyl butyrate

2-(1-Methyl-3-oxopyrrolidin-2-ylidene)ethyl butyrate

Cat. No.: B12877498
M. Wt: 211.26 g/mol
InChI Key: HDTXJPCAZSMFGT-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Methyl-3-oxopyrrolidin-2-ylidene)ethyl butyrate is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities

Preparation Methods

The synthesis of 2-(1-Methyl-3-oxopyrrolidin-2-ylidene)ethyl butyrate can be achieved through several synthetic routes. One common method involves the reaction of 1-methyl-3-oxopyrrolidine with ethyl butyrate under specific reaction conditions . The reaction typically requires the use of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to achieve higher yields and purity of the compound .

Chemical Reactions Analysis

2-(1-Methyl-3-oxopyrrolidin-2-ylidene)ethyl butyrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used. For example, oxidation of the compound may lead to the formation of corresponding carboxylic acids, while reduction may yield alcohol derivatives .

Mechanism of Action

The mechanism of action of 2-(1-Methyl-3-oxopyrrolidin-2-ylidene)ethyl butyrate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, in the case of its anticancer activity, the compound may inhibit the activity of certain kinases or interfere with cell signaling pathways involved in cell proliferation and survival .

Properties

Molecular Formula

C11H17NO3

Molecular Weight

211.26 g/mol

IUPAC Name

[(2E)-2-(1-methyl-3-oxopyrrolidin-2-ylidene)ethyl] butanoate

InChI

InChI=1S/C11H17NO3/c1-3-4-11(14)15-8-6-9-10(13)5-7-12(9)2/h6H,3-5,7-8H2,1-2H3/b9-6+

InChI Key

HDTXJPCAZSMFGT-RMKNXTFCSA-N

Isomeric SMILES

CCCC(=O)OC/C=C/1\C(=O)CCN1C

Canonical SMILES

CCCC(=O)OCC=C1C(=O)CCN1C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.